molecular formula C7H9NO3S2 B14837487 4-Hydroxy-2-(methylthio)benzenesulfonamide

4-Hydroxy-2-(methylthio)benzenesulfonamide

Cat. No.: B14837487
M. Wt: 219.3 g/mol
InChI Key: ALMURDWJJYAXKZ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methylsulfanyl groups, along with the sulfonamide moiety, allows for diverse applications and interactions that are not possible with simpler analogs .

Properties

Molecular Formula

C7H9NO3S2

Molecular Weight

219.3 g/mol

IUPAC Name

4-hydroxy-2-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C7H9NO3S2/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

ALMURDWJJYAXKZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)S(=O)(=O)N

Origin of Product

United States

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